molecular formula C19H19ClN2O2 B6120491 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide

1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide

Cat. No. B6120491
M. Wt: 342.8 g/mol
InChI Key: FEOLYASYLDNZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP belongs to the class of proline-derived amino acids, which have been found to exhibit a range of interesting biological activities.

Scientific Research Applications

1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide has been found to have a range of interesting scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide has been shown to act as a potent inhibitor of N-methyl-D-aspartate (NMDA) receptors. These receptors are involved in a variety of important physiological processes, including learning and memory, and their dysfunction has been implicated in a number of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide acts as a competitive antagonist of the NMDA receptor, binding to the same site as the neurotransmitter glutamate. By blocking the binding of glutamate, 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide prevents the activation of the receptor and the subsequent influx of calcium ions into the cell. This leads to a reduction in the excitability of neurons, which can have a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide are complex and depend on a number of factors, including the dose, route of administration, and the specific receptors and pathways affected. Some of the most commonly reported effects of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide include reduced neuronal excitability, altered synaptic plasticity, and changes in gene expression. These effects have been studied extensively in animal models and have been found to have potential therapeutic applications in a range of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide for lab experiments is its potency and specificity as an NMDA receptor antagonist. This makes it a valuable tool for studying the role of these receptors in various physiological processes and neurological disorders. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dose titration to avoid toxicity.

Future Directions

There are a number of exciting future directions for research on 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide. One area of interest is in the development of more selective and potent NMDA receptor antagonists, which could have even greater therapeutic potential. Another potential direction is in the study of the effects of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide on other neurotransmitter systems, such as the serotonin and dopamine systems, which are also involved in a range of neurological disorders. Finally, the development of new delivery methods for 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide, such as nanoparticles or liposomes, could improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide involves the reaction of 4-chlorobenzoyl chloride with N-(4-methylphenyl)prolinol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been used successfully to produce high yields of 1-(4-chlorobenzoyl)-N-(4-methylphenyl)prolinamide with good purity.

properties

IUPAC Name

1-(4-chlorobenzoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-4-10-16(11-5-13)21-18(23)17-3-2-12-22(17)19(24)14-6-8-15(20)9-7-14/h4-11,17H,2-3,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOLYASYLDNZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.